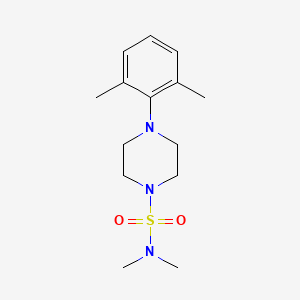

4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

The compound 4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide (hereafter referred to as the target compound) is a piperazine sulfonamide derivative featuring a 2,6-dimethylphenyl substituent and dual N-methyl groups on the piperazine ring. Its molecular formula is C₁₅H₂₃N₃O₂S, with a molecular weight of 309.43 g/mol.

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-12-6-5-7-13(2)14(12)16-8-10-17(11-9-16)20(18,19)15(3)4/h5-7H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYEJVHQWKYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2,6-dimethylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also includes steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Sulfonamide Derivatives

(a) 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline (12a,b)

- Structural Differences : Incorporates a nitro group and pyridinylmethylamine substituent instead of the 2,6-dimethylphenyl group.

- Synthesis : Prepared via sequential reactions of difluoronitrobenzene with piperazine sulfonamide intermediates .

(b) Imidazo[1,2-b]pyridazine-Piperazine Sulfonamides (3b–3f)

N-(2,6-Dimethylphenyl) Derivatives

(a) Lidofiazine

- Structure : 4-[4,4-Bis(4-fluorophenyl)butyl]-N-(2,6-dimethylphenyl)-1-piperazine-acetamide.

- Key Difference : Acetamide linker instead of sulfonamide; bis(4-fluorophenyl)butyl chain enhances bulkiness.

- Therapeutic Use : Coronary vasodilator, highlighting the role of the 2,6-dimethylphenyl group in cardiovascular targeting .

(b) Ranolazine Derivatives

- Example: N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide.

- Structural Difference : Acetamide core with hydroxypropyl and deuterated substituents.

- Pharmacological Relevance : Antiarrhythmic/antianginal activity, suggesting dimethylphenyl groups may stabilize receptor interactions .

Metabolic Analogues

(a) Xylazine Metabolites

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Critical Analysis of Structural Modifications

- Sulfonamide vs. Acetamide Linkers : Sulfonamides (target compound) generally exhibit stronger hydrogen-bonding capacity and acidity compared to acetamides (Lidofiazine), influencing target selectivity .

- Piperazine Methylation : N,N-Dimethyl groups may enhance metabolic stability by blocking N-dealkylation pathways, a common route for piperazine degradation .

Biological Activity

4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a piperazine ring and a sulfonamide group, positions it as a potential lead compound for the development of pharmaceuticals targeting various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₃N₃O₂S, with a molecular weight of approximately 333.9 g/mol. The compound's structural features include:

| Feature | Description |

|---|---|

| Piperazine Ring | Provides flexibility and potential receptor interactions. |

| Sulfonamide Group | Mimics natural substrates, allowing enzyme inhibition. |

| 2,6-Dimethylphenyl Moiety | Enhances lipophilicity and receptor binding affinity. |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The sulfonamide group allows the compound to mimic natural substrates, facilitating binding to active sites and inhibiting enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes critical for disease progression.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity by modulating neurotransmitter levels and inhibiting GABA transaminase .

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders.

- Potential Antibacterial Properties : The sulfonamide functionality is known for its antibacterial effects by targeting bacterial enzymes.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

- Anticonvulsant Studies : A study on N-(2,6-dimethylphenyl)-substituted semicarbazones demonstrated significant anticonvulsant activity across multiple seizure models without neurotoxicity. This suggests that similar derivatives could be effective in treating epilepsy .

- Enzyme Interaction Studies : Research on piperazine derivatives indicated their potential as human acetylcholinesterase inhibitors, which are crucial for conditions like Alzheimer's disease. The interaction at key sites suggests that modifications to the piperazine structure could enhance therapeutic efficacy .

- Pharmacophore Modeling : A four-point pharmacophore model developed for anticonvulsants indicated that compounds like this compound could be optimized for better receptor interaction and activity .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Piperazine Ring Functionalization: Substitution of the piperazine core with sulfonamide groups using reagents like chlorosulfonic acid or sulfonyl chlorides under basic conditions (e.g., KCO in acetonitrile) .

- Aryl Group Introduction: Coupling 2,6-dimethylphenyl moieties via Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts and elevated temperatures (80–120°C) .

- Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Factors Affecting Yield:

- Excess reagents (e.g., 1.5 equivalents of 1-amino-4-methylpiperazine) improve substitution efficiency .

- Temperature control during sulfonamide formation avoids side reactions like sulfone oxidation .

Basic: How is structural confirmation of this compound performed, and what analytical techniques are critical?

Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; sulfonamide S=O stretching at ~1350 cm in IR) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 337.18) .

- X-ray Diffraction (XRPD): Validates crystalline structure and polymorphism, critical for reproducibility in biological assays .

Advanced: How do researchers resolve contradictions in reported biological activities of structurally similar piperazine-sulfonamide derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., replacing 2,6-dimethylphenyl with fluorophenyl groups) reveals steric/electronic effects on target binding .

- Dose-Response Analysis: Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) are addressed by testing across multiple concentrations (IC values) and adjusting lipophilicity via logP optimization .

- Target-Specific Assays: Use enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) to isolate mechanisms from non-specific cytotoxicity .

Advanced: What computational strategies are used to predict the binding affinity of this compound to neurological targets like dopamine receptors?

Answer:

- Molecular Docking: Tools like AutoDock Vina simulate interactions with dopamine D3 receptors, focusing on sulfonamide hydrogen bonds with Asp110 and phenyl group π-π stacking with Phe346 .

- MD Simulations: 100-ns trajectories assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating robust binding .

- Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy (ΔG ~-8.5 kcal/mol), correlating with in vitro IC data .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound for CNS applications?

Answer:

- LogP Adjustments: Introduce polar groups (e.g., hydroxyethyl substituents) to reduce logP from ~3.5 to 2.0, enhancing blood-brain barrier permeability .

- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., N-demethylation) and block them via fluorination or methyl group replacement .

- Salt Formation: Hydrochloride or maleate salts improve aqueous solubility (e.g., >10 mg/mL in pH 7.4 buffer) without altering target affinity .

Basic: What are the standard protocols for evaluating in vitro antimicrobial activity of this compound?

Answer:

- Broth Microdilution: Test against ATCC strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton broth, with MIC values determined after 18–24 hrs at 37°C .

- Time-Kill Assays: Assess bactericidal effects at 2× and 4× MIC over 24 hrs, with >3-log CFU reduction indicating efficacy .

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to ensure selectivity (therapeutic index >10) .

Advanced: What methodological challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Polymorphism Control: Screen solvents (e.g., ethanol vs. acetonitrile) and cooling rates (0.1–1.0°C/min) to isolate the thermodynamically stable Form I .

- Hydration/Solvate Formation: Use dynamic vapor sorption (DVS) to monitor moisture uptake; anhydrous conditions prevent hydrate formation during XRPD .

- Crystal Engineering: Co-crystallize with co-formers (e.g., succinic acid) to improve lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.